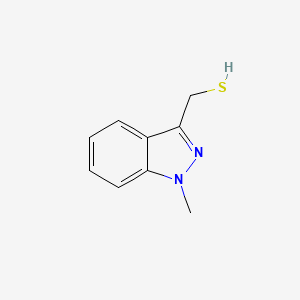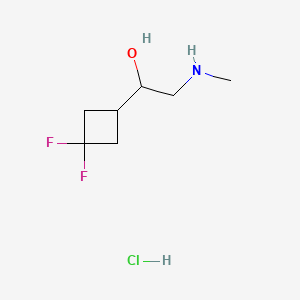![molecular formula C10H17ClF3N B13604127 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is a chemical compound with the molecular formula C10H17ClF3N and a molecular weight of 243.6969 . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, further connected to a piperidine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride.
Analyse Des Réactions Chimiques
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride can be compared with other similar compounds, such as:
3-[1-(Trifluoromethyl)cyclobutyl]pyridine: This compound has a similar structure but includes a pyridine ring instead of a piperidine ring.
3-[1-(Trifluoromethyl)cyclobutyl]piperidine: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
The unique combination of the trifluoromethyl group, cyclobutyl ring, and piperidine ring in this compound gives it distinctive chemical properties that make it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H17ClF3N |
|---|---|
Poids moléculaire |
243.70 g/mol |
Nom IUPAC |
3-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8;/h8,14H,1-7H2;1H |
Clé InChI |
XQITWOQOCSHQLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2(CCC2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



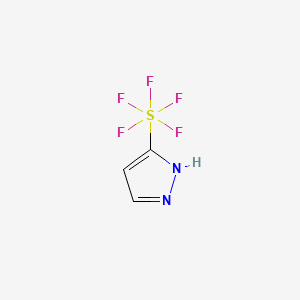
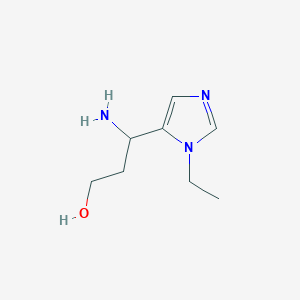

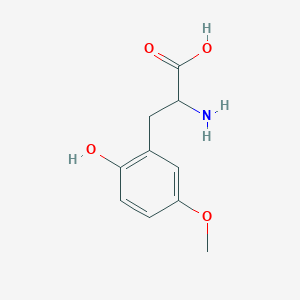


![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
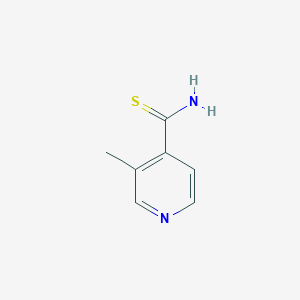


![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
